molecular formula C10H14IN3O4 B6274886 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2763758-45-6

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6274886
CAS RN: 2763758-45-6
M. Wt: 367.1
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as (TBCAIPC) is an organic compound with a complex chemical structure. It is a colorless solid that has been studied extensively in laboratory settings due to its unique properties. TBCAIPC is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has been used to synthesize a variety of compounds, including pyrazole derivatives, heterocyclic compounds, and nitriles. In organic synthesis, it has been used to synthesize a variety of compounds, including amides, nitriles, and lactams. In biochemistry, 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has been used to synthesize peptides, peptidomimetics, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is not well understood. It is believed to act as an intermediate in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active compounds. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid are not well understood. It is believed to act as an intermediate in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active compounds. However, the exact biochemical and physiological effects of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid are still under investigation.

Advantages and Limitations for Lab Experiments

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other biologically active compounds. Additionally, it is relatively easy to obtain and can be synthesized in a relatively short amount of time. However, the compound is relatively unstable and can decompose if exposed to heat or light. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, research could be conducted into ways to improve the stability and solubility of the compound. Finally, research could be conducted into ways to use 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid in drug design and development.

Synthesis Methods

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is synthesized using a two-step process that involves the reaction of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (IPC) with tert-butyl isocyanide (TBI) and then the reaction of the resulting product with 1-bromo-3-chloropropane (BCP). The first step involves the reaction of IPC with TBI in anhydrous ethanol at room temperature. The reaction produces a mixture of products, which is then heated to reflux for 2 hours. The second step involves the reaction of the product from the first step with BCP in anhydrous ethanol at room temperature. The reaction produces a white solid, which is then recrystallized from anhydrous ethanol to obtain 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid' involves the protection of the amine group, followed by iodination of the pyrazole ring, and finally, carboxylation of the pyrazole ring.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-carboxylic acid", "tert-butyl carbamate", "iodine", "potassium iodide", "diethyl ether", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate in the presence of sodium hydroxide", "Iodination of the pyrazole ring with iodine and potassium iodide in diethyl ether", "Removal of the tert-butyl carbamate protecting group with acid", "Carboxylation of the pyrazole ring with carbon dioxide in the presence of a base" ] }

CAS RN

2763758-45-6

Molecular Formula

C10H14IN3O4

Molecular Weight

367.1

Purity

95

Origin of Product

United States

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